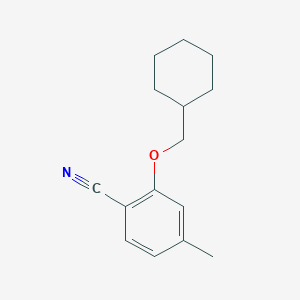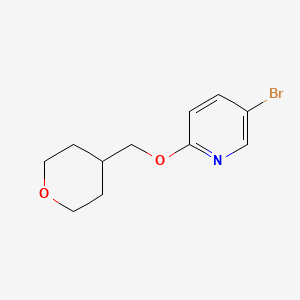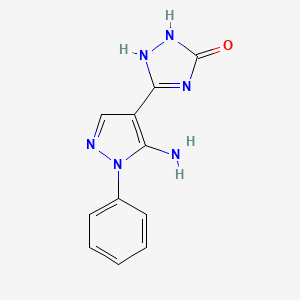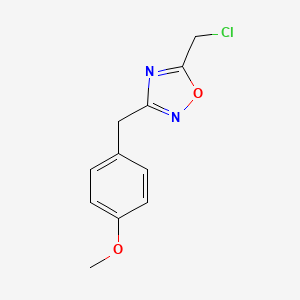
4-Azido-1-butyne
Vue d'ensemble
Description
4-Azido-1-butyne is a useful research compound. Its molecular formula is C4H5N3 and its molecular weight is 95.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Azido-1-butyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azido-1-butyne including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiopharmaceuticals : 4-[(18)F]fluoro-1-butyne is evaluated as a radiolabeled synthon for click chemistry with azido compounds, showing potential in the preparation of novel radiopharmaceuticals (Kim, Choe, & Kim, 2010).
Molecular Structure and Conformation : Studies on the molecular structure and conformation of organic azides like azido-2-butyne have been conducted, revealing insights into their vibrational spectra and molecular structure (Nielsen, Priebe, Salzer, & Schei, 1987).
Chemical Synthesis and Reactions : Research on the synthesis and properties of compounds like azidobutatriene and azidobutenine shows their stability and reactivity, particularly in thermolysis and photolysis reactions (Banert, 1989).
Polymer Science : Copper-catalyzed azide-alkyne cycloaddition polymerization of derivatives like 3-azido-1-butyne has been investigated, with findings indicating potential applications in polymer science (Hashidzume, Nakamura, & Sato, 2013).
Enzymatic Synthesis Applications : The preparation of optically active tertiary alcohols by enzymatic methods using compounds like 2-(iodomethyl)-4-phenyl-3-butyne-1,2-diol demonstrates their versatility as building blocks for synthesizing chiral azido diols and other compounds (Chen & Fang, 1997).
Mechanism-Based Enzyme Inhibitors : 1,4-Diamino-2-butyne is identified as a mechanism-based inhibitor of diamine oxidase, highlighting its significance in enzymatic reaction studies (Peč & Frébort, 1992).
Electrosynthesis and Reaction Analysis : The anodic addition of azide radicals to olefins like styrene, using 1-azido-2-phenyl-ethane, reveals insights into the selectivity and efficiency of such reactions in electrosynthesis (Plzak & Wendt, 1983).
Molecular Spectroscopy : The vibrational spectra and molecular structure of organic azides, such as 2,3-diazido-1,3-butadiene, have been investigated to understand their conformation and bonding characteristics (Nielsen, Klaeboe, Priebe, & Schei, 1986).
Nonlinear Optical Materials : Research on poly(1-alkyne)s containing azobenzene nonlinear optical chromophoric groups, such as poly(4-(4-[4-(n-dodecyloxy)phenylazophenyl]carbonyl)oxy-1-butyne), shows promising applications in optical limiting materials (Yin, Xu, Su, Wu, Song, & Tang, 2007).
Propriétés
IUPAC Name |
4-azidobut-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c1-2-3-4-6-7-5/h1H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUCVRIWCCZAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-1-butyne | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(quinolin-4-yl)methyl]cyclopentanamine](/img/structure/B7869481.png)












